molecular formula C14H12NaO6S B560678 trans Resveratrol 3-Sulfate Sodium Salt CAS No. 858127-11-4

trans Resveratrol 3-Sulfate Sodium Salt

Cat. No.: B560678
CAS No.: 858127-11-4
M. Wt: 331.30 g/mol
InChI Key: KXNGTEOOWGJPRO-TYYBGVCCSA-N
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Mechanism of Action

Target of Action

Trans Resveratrol 3-Sulfate Sodium Salt, a metabolite of resveratrol, exhibits several beneficial properties . It primarily targets U-937 cells , a human leukemic monocyte lymphoma cell line . In these cells, it reduces the expression of IL-1α, IL-1β, and IL-6 , which are key cytokines involved in inflammatory responses.

Mode of Action

The compound interacts with its targets by reducing their expression. Specifically, in U-937 cells treated with LPS, a concentration of 1 µM of resveratrol-3-O-sulfate reduces the expression of IL-1α, IL-1β, and IL-6 by 61.2%, 76.6%, and 42.2% respectively . Moreover, it decreases the release of TNF-α and IL-6 to levels comparable to that of resveratrol .

Biochemical Pathways

The compound affects the biochemical pathways related to inflammation. By reducing the expression of IL-1α, IL-1β, and IL-6, it potentially modulates the inflammatory response . .

Pharmacokinetics

Upon oral administration, resveratrol is absorbed by enterocytes, which undergo sulfate conjugation and glucuronidation in the liver and intestine, leading to the formation of trans-resveratrol-3-sulfate and trans-resveratrol-3-O-glucuronide metabolites . .

Result of Action

The compound demonstrates antioxidant activity in a Trolox assay . Additionally, it shows a dose-dependent inhibition of Caco-2 colorectal adenocarcinoma cell growth when applied at concentrations ranging from 10 to 100 µM . At concentrations of 25 and 50 µM, it induces apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s anticancer efficacy can be impeded by low water solubility, dose-limiting toxicity, low bioavailability, and rapid hepatic metabolism . To overcome these hurdles, various nanoparticle formulations have been employed to deliver resveratrol, enhancing its water solubility, bioavailability, and efficacy against various types of cancer .

Biochemical Analysis

Biochemical Properties

Trans Resveratrol 3-Sulfate Sodium Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it displaces rosiglitazone from the outer mitochondrial protein mitoNEET, indicating that it binds to the thiazolidine-2,4-dione (TZD) binding pocket .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has antioxidant activity and can dose-dependently decrease the growth of Caco-2 colorectal adenocarcinoma cells when used at concentrations ranging from 10 to 100 µM . It also induces apoptosis at concentrations of 25 and 50 µM .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, it binds to the TZD binding pocket of the outer mitochondrial protein mitoNEET .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Resveratrol-3-O-Sulfate (sodium salt) typically involves the sulfation of resveratrol. One common method includes reacting resveratrol with sulfur trioxide-pyridine complex in an organic solvent such as dimethylformamide (DMF) at low temperatures . The reaction is followed by neutralization with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of Resveratrol-3-O-Sulfate (sodium salt) may involve similar sulfation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

Resveratrol-3-O-Sulfate (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various resveratrol derivatives and oxidative products, which can have different biological activities and properties .

Scientific Research Applications

Resveratrol-3-O-Sulfate (sodium salt) has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Resveratrol-3-O-Sulfate (sodium salt) is unique due to its specific sulfation pattern, which affects its solubility, stability, and biological activity. Compared to other resveratrol derivatives, it may have different pharmacokinetics and bioavailability, making it a valuable compound for specific therapeutic applications .

Biological Activity

Trans Resveratrol 3-Sulfate Sodium Salt (TR3S) is a sulfate-conjugated derivative of resveratrol, a polyphenolic compound known for its potential health benefits. This article explores the biological activity of TR3S, focusing on its mechanisms of action, cellular effects, and implications for health based on diverse research findings.

Overview of this compound

  • Chemical Structure : TR3S is a sodium salt of trans-resveratrol sulfate, with the molecular formula C14H11NaO6SC_{14}H_{11}NaO_6S.
  • Source : It is formed as a metabolite during the metabolism of resveratrol in the liver and intestines, primarily through sulfation processes.

TR3S exhibits several biological activities that are critical for its therapeutic potential:

  • Anti-inflammatory Effects : TR3S has been shown to significantly reduce the expression of pro-inflammatory cytokines such as IL-1α, IL-1β, and IL-6 in U-937 cells. Specifically, a concentration of 1 µM resulted in reductions of 61.2%, 76.6%, and 42.2%, respectively. This suggests a strong anti-inflammatory mechanism that may be beneficial in conditions characterized by chronic inflammation.
  • Antioxidant Activity : The compound demonstrates notable antioxidant properties, as evidenced by its performance in Trolox assays, which measure the ability to scavenge free radicals. This activity is crucial for protecting cells from oxidative stress.
  • Cell Growth Inhibition : TR3S has been shown to inhibit the growth of Caco-2 colorectal adenocarcinoma cells in a dose-dependent manner at concentrations ranging from 10 to 100 µM. This indicates potential applications in cancer therapy.

Pharmacokinetics

The pharmacokinetics of TR3S reveal important insights into its bioavailability and metabolism:

  • Absorption and Metabolism : After oral administration, resveratrol is rapidly absorbed and undergoes extensive metabolism to form sulfate and glucuronide conjugates. TR3S is one of the primary metabolites detected in serum following resveratrol intake .
  • Bioavailability Challenges : Despite its beneficial properties, factors such as low water solubility and rapid hepatic metabolism may limit the bioavailability of TR3S, posing challenges for its therapeutic use.

TR3S interacts with various biochemical pathways:

  • Enzyme Interactions : It has been shown to bind to mitochondrial proteins such as mitoNEET, influencing metabolic pathways related to energy production and apoptosis.
  • Gene Expression Modulation : The compound can alter gene expression profiles associated with inflammation and cancer cell proliferation, further supporting its role as a bioactive compound .

Case Studies and Research Findings

Several studies highlight the biological activity and therapeutic potential of TR3S:

  • Inflammatory Bowel Disease (IBD) : A meta-analysis indicated that resveratrol (and by extension its metabolites like TR3S) significantly improves histopathological indices in IBD models. Higher doses (>80 mg/kg) were associated with better outcomes compared to lower doses .
  • Cancer Research : Research demonstrated that TR3S inhibits nitric oxide production in macrophages and down-regulates iNOS expression, which is crucial for cancer progression . Additionally, it showed potential in inhibiting COX-1 and COX-2 activities, which are involved in inflammation and cancer .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduces IL-1α, IL-1β, IL-6 expression
AntioxidantScavenges free radicals (Trolox assay)
Cancer cell inhibitionDecreases growth of Caco-2 cells
Gene expressionModulates inflammatory gene expression
NO productionInhibits nitric oxide via iNOS down-regulation

Properties

CAS No.

858127-11-4

Molecular Formula

C14H12NaO6S

Molecular Weight

331.30 g/mol

IUPAC Name

sodium;[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate

InChI

InChI=1S/C14H12O6S.Na/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19;/h1-9,15-16H,(H,17,18,19);/b2-1+;

InChI Key

KXNGTEOOWGJPRO-TYYBGVCCSA-N

SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)[O-])O)O.[Na+]

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)O.[Na]

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O.[Na]

Synonyms

5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-1,3-benzenediol 1-(Hydrogen Sulfate) Monosodium Salt; _x000B_

Origin of Product

United States

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